N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide
Overview
Description
N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of a nitro group into the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Etherification: Formation of an ether bond between the phenol and benzyl groups.
Amidation: Formation of the amide bond between the benzylamine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing chemical changes: In target molecules, leading to altered biological activity.
Comparison with Similar Compounds
N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide can be compared with other similar compounds, such as:
N-benzyl-3-(2-chloro-6-nitrophenoxy)-N-ethylbenzamide: Differing by the alkyl group attached to the nitrogen atom.
This compound derivatives: With variations in the substituents on the aromatic rings.
Properties
IUPAC Name |
N-benzyl-3-(2-chloro-6-nitrophenoxy)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-23(14-15-7-3-2-4-8-15)21(25)16-9-5-10-17(13-16)28-20-18(22)11-6-12-19(20)24(26)27/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRZJWUXKGJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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